3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione
Description
3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione is a cyclobutene-dione derivative characterized by a central cyclobutene ring substituted with a dione functional group (1,2-dione), a methoxy group at position 4, and a benzo[d][1,3]dioxol-5-ylamino moiety at position 2. The benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group imparts electron-rich aromatic properties, while the methoxy substituent contributes to steric and electronic modulation. This compound has been investigated as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and heterocyclic derivatives . Its structural uniqueness lies in the combination of a strained cyclobutene ring and functional groups that enable diverse reactivity.
Properties
Molecular Formula |
C12H9NO5 |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H9NO5/c1-16-12-9(10(14)11(12)15)13-6-2-3-7-8(4-6)18-5-17-7/h2-4,13H,5H2,1H3 |
InChI Key |
IJSHNLQYMQZAQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzo[d][1,3]dioxole derivatives with suitable amines under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to ensure cost-effectiveness and efficiency. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized products with different biological activities .
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Structural Differences :
- Substituents: The benzylamino group replaces the benzo[d][1,3]dioxol-5-ylamino moiety, and the ethoxy group substitutes the methoxy group.
- Electronic Effects : The benzyl group is less electron-rich than the methylenedioxyphenyl group, reducing resonance stabilization. Ethoxy provides slightly greater steric bulk compared to methoxy.
Physicochemical Properties :
| Property | 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione | 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₅ | C₁₃H₁₃NO₃ |
| Monoisotopic Mass | Not explicitly reported | 231.0895 g/mol |
| Functional Groups | 1,2-Dione, methoxy, methylenedioxyphenylamino | 1,2-Dione, ethoxy, benzylamino |
| Polarity | Higher (due to methylenedioxy group) | Lower (benzyl group is less polar) |
9-(Benzo[d][1,3]dioxol-5-ylamino)thiazolo[5,4-f]quinazoline Derivatives
Structural Differences :
- Core Structure : These compounds feature a thiazoloquinazoline scaffold instead of a cyclobutene-dione ring.
- Functionalization: The benzo[d][1,3]dioxol-5-ylamino group is retained, but the addition of a thiazole ring and nitrile/carboxamide groups alters reactivity and bioactivity .
Key Contrasts :
| Property | Cyclobutene-Dione Derivative | Thiazoloquinazoline Derivatives |
|---|---|---|
| Ring Strain | High (cyclobutene) | Low (aromatic thiazoloquinazoline) |
| Bioactivity | Intermediate in kinase inhibitor synthesis | Direct biological activity (e.g., anticancer) |
| Synthetic Complexity | Moderate | High (multi-step heterocyclic synthesis) |
Research Findings :
- Thiazoloquinazoline derivatives exhibit marked anticancer activity, as evidenced by their high melting points (>260°C) and stability under physiological conditions . In contrast, the cyclobutene-dione derivative’s utility lies in its role as a precursor for further functionalization .
4-Methoxy vs. 4-Ethoxy Substitution
- Solubility : Methoxy derivatives may exhibit better aqueous solubility due to reduced hydrophobicity.
- Synthetic Yield: Ethoxy-substituted analogs (e.g., 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione) are often synthesized in high yields (e.g., 95% in some cases), whereas methoxy derivatives require precise conditions to avoid ring-opening reactions .
Biological Activity
3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione, also known as compound 3, is a notable precursor in the development of antimycobacterial agents, particularly squaramides. This compound has garnered attention due to its potential efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis) and its structural characteristics that allow for various polymorphic forms.
Chemical Structure and Properties
The molecular formula of this compound is C12H9NO5, and it exhibits distinct polymorphic forms. The two identified forms include:
- Monoclinic Form (3-I) : Block-shaped crystals with space group P2₁/c.
- Triclinic Form (3-II) : Needle-shaped crystals with space group P-1, which demonstrates twinning by pseudomerohedry.
Both forms are characterized by unique hydrogen bonding interactions that contribute to their stability and biological activity .
Antimycobacterial Efficacy
The primary biological activity of this compound lies in its potential as an antimycobacterial agent. In vitro studies have shown that this compound exhibits significant inhibitory activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.03 µM against the reference strain H37Rv .
Recent research has highlighted the importance of structure-activity relationships (SAR) in enhancing the potency of squaramide derivatives. For instance, modifications to the cyclobutene scaffold have led to improved activity profiles against both M. tuberculosis and non-tuberculous mycobacteria (NTM) species .
The mechanism by which this compound exerts its antimycobacterial effects involves targeting the ATP synthase of mycobacteria. This is crucial as ATP synthase is a key enzyme for energy production in bacteria. The binding site for this compound is distinct from that of existing drugs like bedaquiline, providing a potential avenue for overcoming drug resistance .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that compound 3 not only inhibited M. tuberculosis but also showed effectiveness against clinically relevant NTM species. This broad-spectrum activity suggests its potential use in treating various mycobacterial infections .
- Structural Analysis : The crystal structures obtained from different polymorphs revealed insights into the conformational preferences and intermolecular interactions that may influence biological activity. Density functional theory (DFT) calculations indicated a nearly planar conformation which is favorable for interaction with biological targets .
- SAR Exploration : Research has focused on optimizing the structural components of squaramides derived from this compound to enhance their antimycobacterial properties. For example, modifications such as the introduction of specific functional groups have been shown to significantly affect potency and selectivity against mycobacteria .
Summary Table of Biological Activity
| Compound | Target | MIC (µM) | Activity |
|---|---|---|---|
| 3 | M. tuberculosis H37Rv | 0.03 | Strong inhibition |
| 3 | Non-tuberculous Mycobacteria | Varies | Broad-spectrum activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione?
- Methodological Answer : A two-step approach is recommended:
Amine Coupling : React 4-methoxycyclobut-3-ene-1,2-dione with 5-aminobenzo[d][1,3]dioxole under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Monitor progress via TLC .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via -NMR and IR spectroscopy .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., cyclobutene-dione carbonyl stretch at ~1700–1750 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- NMR : Use -NMR (CDCl₃ or DMSO-d₆) to resolve methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons from the benzodioxole moiety (δ 6.5–7.0 ppm). -NMR confirms the cyclobutene-dione carbonyl carbons (~δ 180–190 ppm) .
- Mass Spectrometry (EI-MS) : Look for the molecular ion peak (e.g., m/z ~317 for C₁₃H₁₀N₂O₅) and fragmentation patterns to validate the structure .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Storage : Keep in a cool (<25°C), dry environment, away from light and oxidizing agents. Use airtight glass containers with PTFE-lined caps to prevent hydrolysis .
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to avoid inhalation of fine particles .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Advanced Research Questions
Q. How to design experiments to evaluate the environmental fate of this compound?
- Methodological Answer :
- Lab Studies : Assess hydrolysis kinetics (pH 4–9 buffers at 25–50°C) and photodegradation (UV light, λ = 254 nm) using HPLC to quantify degradation products .
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour IC₅₀) under OECD guidelines. Include controls with solvent carriers (e.g., DMSO ≤0.1% v/v) .
- Modeling : Apply fugacity models (e.g., EQC Level III) to predict partitioning in air, water, and soil based on log and vapor pressure data .
Q. How can contradictory data on reaction yields between synthetic methods be resolved?
- Methodological Answer :
- Variable Screening : Use a fractional factorial design to test critical factors (e.g., solvent polarity, catalyst loading, temperature). For example, compare DMF (polar aprotic) vs. THF (less polar) in amine coupling reactions .
- Statistical Analysis : Apply ANOVA to identify significant yield differences (p < 0.05) and optimize conditions via response surface methodology (RSM) .
- Mechanistic Probes : Perform in-situ FTIR to monitor intermediate formation and identify rate-limiting steps (e.g., nucleophilic attack vs. solvent coordination) .
Q. What computational approaches predict the reactivity of this compound in biological systems?
- Methodological Answer :
- QSPR Modeling : Use Crippen’s fragmentation method to estimate log (lipophilicity) and McGowan’s volume for solubility predictions .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Focus on hydrogen bonding with the dioxole oxygen and steric clashes with the methoxy group .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and predict electrophilic attack sites .
Q. How to assess the compound’s biological activity in cellular models?
- Methodological Answer :
- In Vitro Screening : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (48-hour exposure, IC₅₀ determination). Include positive controls (e.g., doxorubicin) .
- Mechanistic Studies : Use flow cytometry to evaluate apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe) .
- Target Identification : Perform thermal proteome profiling (TPP) to identify protein targets in cell lysates incubated with the compound (10 µM, 1 hour) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
